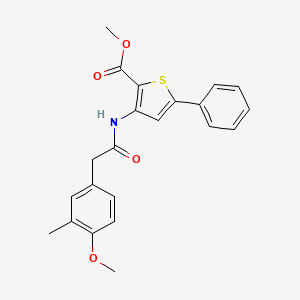

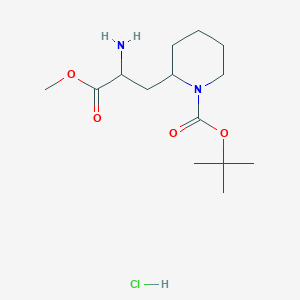

![molecular formula C16H20FN3O2 B2888473 N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide CAS No. 1436092-53-3](/img/structure/B2888473.png)

N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

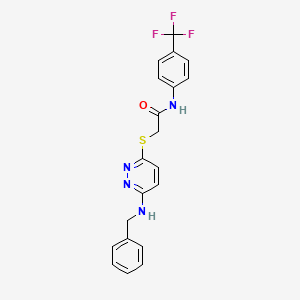

The molecular structure of N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide consists of a cyclopentyl group and a pyridine ring, among other functional groups. Cyclopentyl is a common structure in organic chemistry, often used in the synthesis of various compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclopentanol, a related compound, can be prepared from cyclopentene through an initial addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol .Scientific Research Applications

Met Kinase Inhibitors

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective Met kinase inhibitors. These compounds showed improved enzyme potency and selectivity through specific structural modifications, demonstrating their potential in cancer therapeutics by causing tumor stasis in a Met-dependent gastric carcinoma xenograft model (Schroeder et al., 2009).

Antibacterial Agents

A study on pyridonecarboxylic acids as antibacterial agents synthesized various analogues showing significant antibacterial activity. This research underscores the importance of structural variations in enhancing the antibacterial efficacy of such compounds, potentially offering new avenues for the development of antibacterial drugs (Egawa et al., 1984).

Serotonin Receptor Antagonists

N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were investigated as analogs of WAY100635 for their affinity towards serotonin 5-HT(1A) receptors. These compounds demonstrated potential as PET tracers for in vivo quantification of 5-HT(1A) receptors, highlighting their application in studying neuropsychiatric disorders (García et al., 2014).

Anticancer and Antimicrobial Activity

The synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives linked to substituted 2-amino pyrimidine was reported, with these compounds being evaluated for their anticancer and antimicrobial activities. Certain molecules exhibited significant growth inhibition against cancer cells and potent antimicrobial activity, indicating their potential in therapeutic applications (Gokhale et al., 2017).

Future Directions

Properties

IUPAC Name |

N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2/c17-13-9-12(5-8-18-13)14(21)20-16(6-1-2-7-16)15(22)19-10-11-3-4-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCQRJBYEWALGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CC(=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2888391.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)

![3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2888410.png)